Urginin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urginin is a natural product found in Drimia altissima and Drimia elata with data available.

Aplicaciones Científicas De Investigación

The compound Urginin, a secondary metabolite derived from various plant species, has garnered considerable interest in scientific research due to its diverse biological activities and potential applications in medicine. This article explores the applications of this compound, focusing on its pharmacological properties, therapeutic uses, and the underlying mechanisms of action.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process. For example, studies have shown that this compound can downregulate cyclooxygenase-2 (COX-2) expression, which is crucial in mediating inflammation .

Antimicrobial Effects

The compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Research suggests that it may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells has been a focus of recent research .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound was administered to evaluate its effects on paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that this compound treatment resulted in reduced cell viability and increased apoptosis rates, highlighting its potential as an adjunct therapy in breast cancer treatment.

Table 1: Biological Activities of this compound

Table 2: Summary of Key Studies on this compound

| Study Focus | Findings | Year |

|---|---|---|

| Inflammation Model | Significant reduction in edema | 2023 |

| Breast Cancer Cells | Decreased viability and increased apoptosis | 2024 |

| Neuroprotection | Reduced oxidative stress effects | 2025 |

Propiedades

Número CAS |

8002-35-5 |

|---|---|

Fórmula molecular |

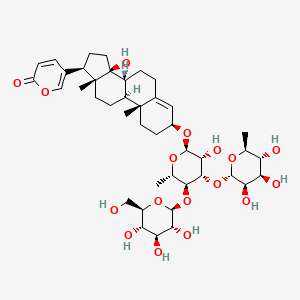

C42H62O17 |

Peso molecular |

838.9 g/mol |

Nombre IUPAC |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C42H62O17/c1-18-28(45)30(47)32(49)37(54-18)59-36-34(51)39(55-19(2)35(36)58-38-33(50)31(48)29(46)26(16-43)57-38)56-22-9-12-40(3)21(15-22)6-7-25-24(40)10-13-41(4)23(11-14-42(25,41)52)20-5-8-27(44)53-17-20/h5,8,15,17-19,22-26,28-39,43,45-52H,6-7,9-14,16H2,1-4H3/t18-,19-,22-,23+,24-,25+,26+,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1 |

Clave InChI |

VZARJLMRDRMOAU-FYEZBVCASA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CC[C@@]7([C@@H]6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O |

Sinónimos |

14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1-4)-beta-D-glucopyranosyl)-(1-3)-alpha-L-rhamnopyranoside) urginin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.